Z-D-Pro-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Z-D-Pro-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of N-Benzyloxycarbonyl-D-proline (Z-D-Pro-OH), a pivotal molecule in peptide synthesis and a compound of interest in the study of enzyme inhibition. We will delve into its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, this guide will illuminate its significance as a research tool, particularly in the context of dipeptidyl peptidase-IV (DPP-IV) inhibition, offering field-proven insights for its application in drug discovery and development.
Core Chemical Identity and Physicochemical Properties
Z-D-Pro-OH, systematically named (2R)-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid, is a derivative of the amino acid D-proline where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[1][2] This protecting group is crucial in peptide chemistry, preventing unwanted reactions at the N-terminus during peptide bond formation.[3]
The incorporation of a D-amino acid, such as D-proline, can significantly enhance the metabolic stability of peptides by conferring resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[4] The inherent cyclic structure of the proline residue imposes significant conformational constraints on the peptide backbone, influencing the formation of specific secondary structures that can be critical for biological activity.[4]
Quantitative data for Z-D-Pro-OH are summarized in the table below for ease of reference.
| Property | Value | References |
| CAS Number | 6404-31-5 | [1][3][5][6] |
| Molecular Formula | C₁₃H₁₅NO₄ | [1][3] |
| Molecular Weight | 249.26 g/mol | [1] |
| Appearance | White to off-white crystalline powder or solid | [2][6][7] |
| Melting Point | 76-78 °C | [7] |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethanol, and Methanol. | [7] |
| Storage | Sealed in a dry place at room temperature. | [1][7] |
The Molecular Structure of Z-D-Pro-OH
The structure of Z-D-Pro-OH is characterized by the D-enantiomer of the proline ring, with the benzyloxycarbonyl group attached to the nitrogen atom.
Caption: Chemical structure of Z-D-Pro-OH.
Synthesis and Purification
The synthesis of Z-D-Pro-OH is typically achieved via a Schotten-Baumann reaction, which involves the protection of the α-amino group of D-proline with benzyl chloroformate in the presence of a base.[2][8] This method is robust and generally provides good yields of the desired product.
Solution-Phase Synthesis Protocol
This protocol details the synthesis of Z-D-Pro-OH from D-proline.
Materials:
-
D-Proline
-
2 N Sodium hydroxide (NaOH) solution
-
Benzyl chloroformate
-
Ethyl acetate
-
Concentrated Hydrochloric acid (HCl)
-
MTBE (Methyl tert-butyl ether)
Procedure:
-
Dissolution: Dissolve D-Proline (1.0 eq) in 2 N aqueous NaOH solution at 0 °C with stirring.[2]
-
Protection: Slowly add benzyl chloroformate (1.0 eq) to the cooled solution. Allow the reaction to warm to room temperature and stir overnight.[2]
-
Work-up: Wash the reaction mixture with MTBE.[2]
-
Acidification: Acidify the aqueous layer with concentrated HCl.[2]
-
Extraction: Extract the product with ethyl acetate.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Solution-phase synthesis workflow for Z-D-Pro-OH.
Purification
Purification of the crude Z-D-Pro-OH is essential to remove unreacted starting materials and by-products. Recrystallization is a common and effective method.
General Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate-hexane mixture).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]
Analytical Characterization
The identity and purity of synthesized Z-D-Pro-OH should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation.[9] The spectra of Z-D-Pro-OH will exhibit characteristic signals for the protons and carbons of the proline ring, the benzyloxycarbonyl group, and the carboxylic acid.
-
¹H NMR: Expect signals for the aromatic protons of the benzyl group, the benzylic protons, the protons of the pyrrolidine ring, and the acidic proton of the carboxyl group.
-
¹³C NMR: Expect distinct signals for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons, the benzylic carbon, and the carbons of the proline ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of Z-D-Pro-OH. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[10][11] The purity is determined by the peak area percentage of the main component.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can confirm the presence of key functional groups.[12]
-
O-H stretch: A broad absorption band for the carboxylic acid O-H group.
-
C=O stretch: Strong absorption bands for the carbonyl groups of the carboxylic acid and the carbamate.
-
C-O stretch: Absorptions corresponding to the C-O bonds of the ester and carboxylic acid.
-
Aromatic C-H and C=C stretches: Characteristic absorptions for the benzyl group.
Application in Research: A Focus on Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[13][14][15] Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.[14] This mechanism has made DPP-IV inhibitors a significant class of oral antihyperglycemic agents for the management of type 2 diabetes.[15]
Peptides containing a proline residue at the C-terminus have been identified as inhibitors of DPP-IV.[5][6] The cyclic structure of proline is thought to fit well into the hydrophobic S1 pocket of the enzyme's active site, contributing to the inhibitory activity.[5]
While specific IC₅₀ values for Z-D-Pro-OH as a DPP-IV inhibitor are not extensively reported in readily available literature, its structure as a D-proline derivative makes it a valuable tool for researchers investigating the structure-activity relationships of DPP-IV inhibitors. The N-terminal protecting group allows for its use as a building block in the synthesis of more complex peptide-based inhibitors.[3] By systematically modifying the peptide sequence and incorporating residues like Z-D-Pro-OH, researchers can probe the enzymatic pocket and design more potent and selective inhibitors.
Caption: Conceptual diagram of DPP-IV inhibition.
Safety and Handling
Z-D-Pro-OH should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.[2] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Z-D-Pro-OH is a fundamentally important molecule for chemists and pharmacologists. Its well-defined chemical properties and versatile reactivity make it an indispensable tool in solid-phase and solution-phase peptide synthesis. Furthermore, its structural relation to known DPP-IV inhibitors positions it as a valuable compound for research in the development of novel therapeutics for metabolic diseases. This guide provides the foundational knowledge and practical insights necessary for the effective utilization of Z-D-Pro-OH in a research and development setting.
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Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2016). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
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The Therapeutic Potential of Inhibitors of Dipeptidyl Peptidase IV (DPP IV) and Related Proline-Specific Dipeptidyl Aminopeptidases. (2005). Bentham Science. Retrieved January 4, 2026, from [Link]
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Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. Retrieved January 4, 2026, from [Link]
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Cbz-D-Pro-OH. (n.d.). ChemBK. Retrieved January 4, 2026, from [Link]
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Inhibitors of proline-specific dipeptidyl peptidases: DPP IV inhibitors as a novel approach for the treatment of Type 2 diabetes. (2005). Semantic Scholar. Retrieved January 4, 2026, from [Link]
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1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2018). ResearchGate. Retrieved January 4, 2026, from [Link]
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Dipeptidyl peptidase-IV (DPP-IV) (expressed as IC50 or peptide concentration needed to inhibit by 50% the original enzyme activity), α-amylase and α-glucosidases (expressed as % inhibition) inhibitory activities of peptide fractions collected by RP-HPLC from 5–10 kDa fraction obtained from germinated soybean protein digest (6GSPD). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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In vitro DPP-IV inhibitory activity (IC50, mg/mL) of the crude protein hydrolysates and their digests. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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A practical solution-phase synthesis of an antagonistic peptide of TNF-α based on hydrophobic tag strategy. (2010). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
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Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (2023). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
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Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. (2019). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
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